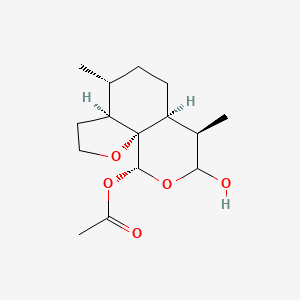

Dihydro Artemisinin Tetrahydrofuran Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydroartemisinin (DHA) is an active metabolite of artemisinin and its derivatives . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs . It is also available as a drug in itself .

Synthesis Analysis

The biosynthesis of artemisinin involves the use of [1-13C]acetate and [2-13C]acetate . The 13C peak enrichment in artemisinin was observed in six and nine carbon atoms from [1-13C]acetate and [2-13C]acetate, respectively . The 13C NMR spectra of 13C-enriched artemisinin suggested that the mevalonic acid (MVA) pathway is the predominant route to biosynthesis of this sesquiterpene .Molecular Structure Analysis

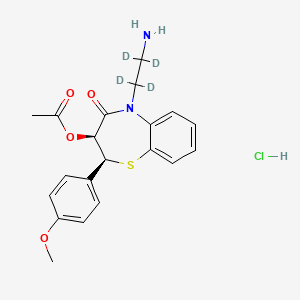

The molecular structure of Dihydro Artemisinin Tetrahydrofuran Acetate can be found in the PubChem database .Chemical Reactions Analysis

Artemisinin and its derivatives work by causing protein damage and compromising parasite proteasome function . The consequent accumulation of proteasome substrates, i.e., unfolded/damaged and polyubiquitinated proteins, activates the ER stress response and underpins DHA-mediated killing .Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .Aplicaciones Científicas De Investigación

Synthesis and Production

Synthesis Approaches

Dihydro-artemisinic acid has been efficiently converted into artemisinin through a simple approach using molybdate-induced disproportionation of hydrogen peroxide, highlighting a feasible and scalable synthesis method (Chen et al., 2013).

Production in Modified Plants

The production of artemisinin precursors like dihydroartemisinic acid has been explored in genetically modified tobacco plants. This approach could offer a cost-effective alternative for producing these valuable compounds (Zhang et al., 2011).

High-Level Semi-Synthetic Production

Leveraging synthetic biology, high-yielding biological production of artemisinic acid (a precursor of artemisinin) has been achieved in engineered yeast strains. This method could ensure a stable and affordable artemisinin supply (Paddon et al., 2013).

Biochemical and Mechanistic Insights

Biosynthetic Pathway Elucidation

Research has identified various intermediates and enzymes involved in the early steps of artemisinin biosynthesis, providing crucial insights into the biochemical pathways leading to artemisinin and its derivatives (Bertea et al., 2005).

Nonenzymatic Conversion and Mechanism

Studies on the nonenzymatic conversion rates of dihydroartemisinic acid to artemisinin have shed light on the underlying mechanisms, suggesting alternative pathways independent of light (Varela et al., 2019).

Autoxidation Mechanism

The spontaneous autoxidation of dihydroartemisinic acid, leading to the formation of artemisinin and other products, has been detailed, contributing to the understanding of the complex transformation involved (Sy & Brown, 2002).

Advanced Applications and Innovations

Green Chemistry Applications

Innovative strategies in the photochemical synthesis of artemisinin have been developed by applying the principles of green chemistry, leading to more environmentally friendly and cost-effective production methods (Amara et al., 2015).

Photocatalysis and Acid Catalysis

Porphyrinic metal–organic frameworks with Brønsted acid sites have been used for efficient tandem semisynthesis of artemisinin from dihydroartemisinic acid, showcasing the potential of dual-functionalized nanoreactors (Feng et al., 2019).

Biotransformation with Endophytic Fungi

The biotransformation of artemisinic acid by endophytic fungi has been explored, leading to the creation of bioactive derivatives with potential pharmaceutical applications (Tian et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTIBMLCXHSHGJ-AAAPMNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747641 |

Source

|

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Artemisinin Tetrahydrofuran Acetate | |

CAS RN |

198817-95-7 |

Source

|

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)